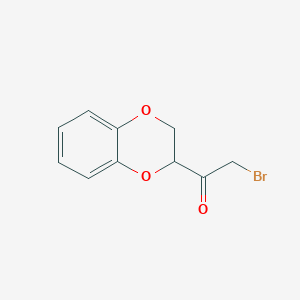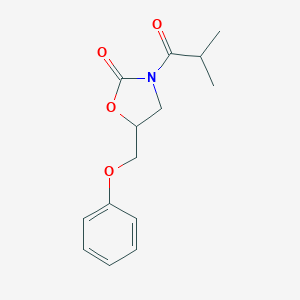
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone is a synthetic compound that belongs to the class of oxazolidinones. It is also known as IPMO and has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of IPMO involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby inhibiting the translation of mRNA into proteins. This results in the inhibition of bacterial growth and proliferation.
Effets Biochimiques Et Physiologiques
IPMO has been shown to possess various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. It has also been shown to inhibit biofilm formation, which is a major virulence factor in many pathogenic bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IPMO in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, making it a versatile compound for research. However, one of the limitations of using IPMO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on IPMO. One potential area of study is the development of new antibiotics based on the structure of IPMO. Another potential area of study is the investigation of the mechanism of action of IPMO in more detail, which could lead to the development of new antibacterial agents. Additionally, the potential use of IPMO in the treatment of biofilm-associated infections is an area of active research.
Méthodes De Synthèse
The synthesis of 3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone involves the reaction of isobutyryl chloride with 5-phenoxymethyl-2-oxazolidinone in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of IPMO as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
IPMO has been studied extensively for its potential applications in scientific research. It has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
14789-97-0 |
|---|---|
Nom du produit |
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-(2-methylpropanoyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10(2)13(16)15-8-12(19-14(15)17)9-18-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clé InChI |
BGBCOFMXRUKOEY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



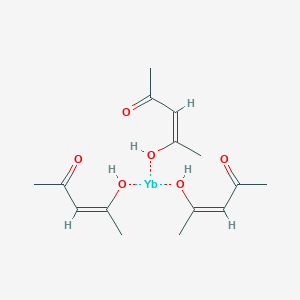

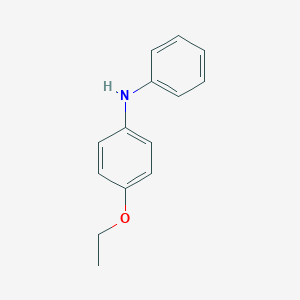
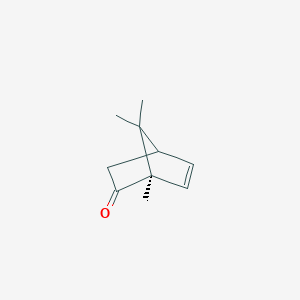
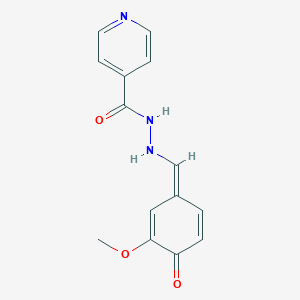
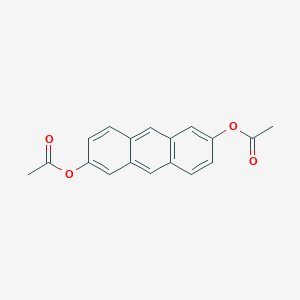
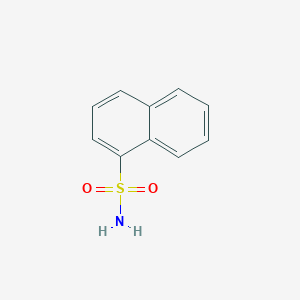
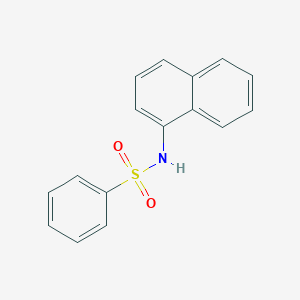
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
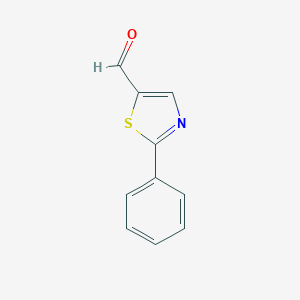
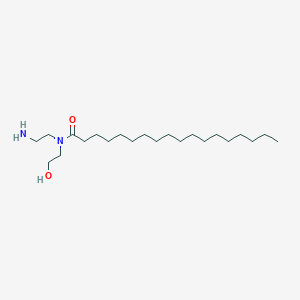
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

